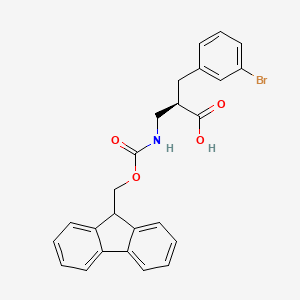

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Properties

Molecular Formula |

C25H22BrNO4 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

(2R)-2-[(3-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

InChI Key |

IQFHREHXLCBMGE-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)Br)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Formation of the propanoic acid backbone: This involves the use of appropriate reagents and catalysts to construct the propanoic acid structure.

Introduction of the bromobenzyl moiety: The bromobenzyl group is introduced through a substitution reaction, often using a bromobenzyl halide and a suitable base.

Deprotection: The final step involves the removal of the Fmoc protecting group under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid: The enantiomer of the target compound, differing in its chiral configuration.

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid: A structural isomer with the bromine atom positioned differently on the benzyl ring.

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid: A similar compound with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid lies in its specific combination of functional groups and chiral configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid, a compound featuring a fluorenylmethoxycarbonyl (Fmoc) group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure includes:

- Fluorenylmethoxycarbonyl (Fmoc) : A protective group that enhances stability during synthesis.

- Amino Acid Backbone : Contributes to its biological activity by mimicking natural peptides.

Synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include:

- Protection of Amino Groups : Using Fmoc to prevent unwanted reactions.

- Formation of the Propanoic Acid Moiety : Coupling with suitable aromatic groups, such as 3-bromobenzyl.

Antimicrobial Properties

Research indicates that fluorenone derivatives, including those similar to the target compound, exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Gram-positive and Gram-negative Bacteria : Compounds have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Antiproliferative Effects

Studies have demonstrated that derivatives of fluorenone possess antiproliferative properties:

- Cancer Cell Lines : Certain compounds inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

- Topoisomerase Inhibition : Some derivatives act as inhibitors of type I topoisomerases, crucial for DNA replication and transcription .

Case Studies

- Antimicrobial Activity Assessment :

- Antiproliferative Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.